Product packaging for 5-Chloro-1,8-naphthyridin-4(1H)-one(Cat. No.:CAS No. 1260656-96-9)

5-Chloro-1,8-naphthyridin-4(1H)-one

Cat. No.: B11908507
CAS No.: 1260656-96-9
M. Wt: 180.59 g/mol
InChI Key: AUWMLXASPOETQE-UHFFFAOYSA-N
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Description

5-Chloro-1,8-naphthyridin-4(1H)-one is a high-value 1,8-naphthyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound serves as a crucial synthetic building block for the development of novel bioactive molecules. Its primary research application is in the synthesis and exploration of new antibacterial agents, particularly in the fight against multi-drug resistant bacterial strains. Studies have demonstrated that 1,8-naphthyridine derivatives, while often lacking direct, potent antibacterial activity on their own, can function as powerful antibiotic enhancers. When used at sub-inhibitory concentrations, they exhibit a strong synergistic effect with commercial fluoroquinolone antibiotics (such as norfloxacin, ofloxacin, and lomefloxacin), significantly reducing the minimum inhibitory concentration (MIC) of these drugs against resistant pathogens like Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The mechanism of action is believed to be related to the compound's structural similarity to fluoroquinolone antibiotics and its potential to inhibit bacterial targets like DNA gyrase (topoisomerase II) or efflux pumps, which are key resistance mechanisms in bacteria . Researchers value this chemical as a versatile precursor for further functionalization, enabling structure-activity relationship (SAR) studies aimed at developing next-generation therapeutic candidates against drug-resistant infections . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B11908507 5-Chloro-1,8-naphthyridin-4(1H)-one CAS No. 1260656-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260656-96-9

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-5-1-3-10-8-7(5)6(12)2-4-11-8/h1-4H,(H,10,11,12)

InChI Key

AUWMLXASPOETQE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C2C1=O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 1,8 Naphthyridin 4 1h One and Its Analogues

Established Synthetic Pathways to the 1,8-Naphthyridinone Scaffold

The construction of the 1,8-naphthyridinone skeleton can be achieved through several established synthetic routes, which are broadly categorized into classical cyclization reactions and modern transition-metal catalyzed approaches.

Classical Cyclization Reactions (e.g., Knorr, Conrad-Limpach, Combes reactions)

Classical name reactions, originally developed for the synthesis of quinolines, have been adapted for the preparation of 1,8-naphthyridinones by substituting anilines with the corresponding aminopyridines.

The Conrad-Limpach synthesis involves the condensation of an aminopyridine with a β-ketoester. The reaction outcome is temperature-dependent; lower temperatures favor the formation of 4-oxo-1,8-naphthyridines via cyclization of the anilinocrotonate intermediate. High temperatures are often required for the thermal cyclization step, which can be facilitated by high-boiling solvents like diphenyl ether. rsc.org

The Knorr quinoline (B57606) synthesis analogue for naphthyridinones would involve the reaction of an aminopyridine with a β-ketoester under acidic conditions to yield a 2-hydroxy-1,8-naphthyridine. The mechanism typically proceeds through the formation of a β-ketoanilide intermediate, which then undergoes cyclization.

The Combes reaction utilizes the acid-catalyzed condensation of an aminopyridine with a β-diketone to produce substituted 1,8-naphthyridines. uni-rostock.de This method is particularly useful for preparing 2,4-disubstituted systems.

A widely employed classical method is the Gould-Jacobs reaction . This pathway begins with the condensation of an aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. wikipedia.orgnih.gov Subsequent saponification and decarboxylation yield the 1,8-naphthyridin-4(1H)-one core. wikipedia.org This sequence provides a reliable route to the fundamental scaffold. rsc.orgnih.gov

Another significant route is the Friedländer annulation , which involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene (B1212753) group. nih.govorganic-chemistry.org This method is known for its simplicity and often provides good yields of the desired naphthyridine products. nih.gov

Transition-Metal Catalyzed Approaches (e.g., Heck Lactamization)

Modern synthetic chemistry has introduced powerful transition-metal catalyzed reactions for the construction of heterocyclic systems. The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of this field. wikipedia.orgnumberanalytics.comyoutube.com

A variation, the Heck lactamization , has been successfully employed to generate naphthyridinone rings. This intramolecular process involves the coupling of an acrylanilide with a halogenated pyridine (B92270). For instance, a tandem Heck-lactamization can form a naphthyridinone ring system in a single step, showcasing the efficiency of palladium catalysis in complex molecule synthesis. rug.nl These methods often exhibit high functional group tolerance and can proceed under relatively mild conditions compared to classical thermal cyclizations. organic-chemistry.org

Targeted Synthesis of 5-Chloro-1,8-naphthyridin-4(1H)-one

The synthesis of the specific target molecule, this compound, can be envisioned through several strategic pathways. A common and effective strategy for introducing a chloro substituent on such a scaffold is the direct chlorination of the corresponding naphthyridinone precursor.

A likely synthetic route involves a two-step process:

Formation of the Scaffold : The parent 1,8-naphthyridin-4(1H)-one is first synthesized. A well-established method for this is the Gould-Jacobs reaction, starting from 2-aminopyridine (B139424) and diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation. rsc.org

Chlorination : The resulting 1,8-naphthyridin-4(1H)-one is then treated with a chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used to convert the N-heterocyclic ketone (lactam) to the corresponding chloro-derivative. The regioselectivity of the chlorination would be critical in obtaining the desired 5-chloro isomer.

An alternative, more convergent approach involves a domino reaction sequence starting from a pre-chlorinated precursor. A reported method for synthesizing the 1,8-naphthyridin-4(1H)-one core involves the reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with various amines. nih.gov By selecting the appropriate starting materials and reaction conditions (which can be catalyst-free for aliphatic amines or palladium-supported for anilines), this [5+1] cyclization strategy can efficiently assemble the desired naphthyridinone ring system, potentially with the chloro-substituent already in place if the starting pyridine contains it at the correct position. nih.gov

Strategic Derivatization of the Naphthyridinone Core for Medicinal Chemistry

The 1,8-naphthyridine (B1210474) nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets. tandfonline.comnih.gov Strategic derivatization of the 1,8-naphthyridin-4(1H)-one core is a key strategy for developing novel therapeutic agents with enhanced potency and selectivity. mdpi.comnih.gov

Molecular modifications are typically performed at various positions on the naphthyridinone ring to explore the structure-activity relationship (SAR). For example, the nitrogen at position 1 (N-1) is a common site for introducing diverse substituents. In one study, a series of 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized where the N-1 position was substituted with benzyl (B1604629) or p-chlorobenzyl groups. rsc.orgnih.gov The carboxylic acid at position 3 was further converted into various amides by coupling with different amines (e.g., pyrrolidine, piperazine, morpholine), leading to compounds evaluated for antihistaminic activity. rsc.orgnih.gov

The table below summarizes selected examples of strategic derivatizations of the 1,8-naphthyridinone core and the associated biological targets.

Base ScaffoldPosition of DerivatizationIntroduced MoietyBiological Target/Activity
1,8-Naphthyridine-3-carboxylic acidN-1 and C-3 (as amide)Benzyl, p-Chlorobenzyl, Pyrrolidine, PiperazineH1R Antagonism (Antihistaminic) rsc.orgnih.gov
1,8-NaphthyridineVariousFluoroquinolone-like structuresDNA Gyrase/Topoisomerase II (Antibacterial) mdpi.com
1,8-NaphthyridineC-2, C-7Phenyl, MethylAnticancer kashanu.ac.ir
1,8-NaphthyridineVariousSulfonamidesAntiviral, Anticancer, Anti-inflammatory nih.gov

This targeted functionalization allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, and its pharmacodynamic profile, ultimately leading to the identification of potent and selective drug candidates for a wide range of diseases. mdpi.com

Preclinical Pharmacological Investigations of Naphthyridinone Derivatives

Modulatory Effects on Antimicrobial Activity and Bacterial Resistance

While some naphthyridinone derivatives exhibit intrinsic antimicrobial properties, a significant area of research has focused on their ability to enhance the efficacy of existing antibiotics, particularly against multi-resistant bacterial strains. nih.gov

Synergistic Interactions with Fluoroquinolone Antibiotics

Studies have demonstrated that certain 1,8-naphthyridinone derivatives can act synergistically with fluoroquinolone antibiotics. nih.gov For instance, compounds such as 7-acetamido-1,8-naphthyridin-4(1H)-one, when combined with fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin, have been shown to significantly reduce the minimum inhibitory concentration (MIC) of these antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov This synergistic effect suggests that these derivatives could potentially restore the effectiveness of fluoroquinolones against resistant bacteria. nih.gov

Mechanisms of Action: Topoisomerase Inhibition

The mechanism underlying the antimicrobial and synergistic effects of naphthyridinone derivatives often involves the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govmdpi.com This mechanism of action is similar to that of fluoroquinolones, which likely contributes to their synergistic interactions. nih.gov Some 1,8-naphthyridine (B1210474) derivatives have been identified as potential DNA gyrase inhibitors, with brominated derivatives showing enhanced activity. nih.govmdpi.com Furthermore, certain 1,5-naphthyridinone derivatives have been found to be dual inhibitors of both DNA gyrase and topoisomerase IV. mdpi.com

Anticancer and Antitumor Potential

The naphthyridinone scaffold has proven to be a promising framework for the development of novel anticancer agents. nih.govresearchgate.netnih.govmdpi.commdpi.comacs.org These compounds have demonstrated cytotoxic effects against various cancer cell lines and operate through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govnih.govmdpi.commdpi.comacs.org

Kinase Inhibition Profiles (e.g., c-Kit, VEGFR-2, MET, Akt, AXL, Flt-3)

A significant aspect of the anticancer potential of naphthyridinone derivatives lies in their ability to inhibit various protein kinases that are often dysregulated in cancer.

c-Kit and VEGFR-2: Certain 2,7-naphthyridinone derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases. nih.gov For example, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have shown excellent inhibitory activity against c-Kit and good activity against VEGFR-2. nih.gov

MET: The 2,7-naphthyridone scaffold has also been explored as a lead structure for MET kinase inhibitors. nih.gov Additionally, N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been designed as selective c-Met kinase inhibitors with high selectivity over VEGFR-2. nih.gov

Flt-3: Some naphthyridinone-based compounds have been investigated as inhibitors of FMS-like tyrosine kinase 3 (Flt-3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia. patsnap.comhaematologica.orgsigmaaldrich.com

The table below summarizes the inhibitory activities of selected naphthyridinone derivatives against various kinases.

Compound ClassTarget Kinase(s)Key Findings
8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-onesc-Kit, VEGFR-2Compound 9k showed an IC50 of 8.5 nM for c-Kit. Compounds 10l and 10r had IC50 values of 56.5 nM and 31.7 nM for VEGFR-2, respectively. nih.gov
N-substituted-3-phenyl-1,6-naphthyridinonesc-Met, VEGFR-2Compound 4r demonstrated comparable c-Met potency to Cabozantinib with high selectivity against VEGFR-2. nih.gov
Naphthyridinone DerivativesFlt-3Investigated as inhibitors for acute myeloid leukemia. patsnap.comhaematologica.orgsigmaaldrich.com

Mechanisms of Cytotoxicity in Preclinical Cancer Models

The cytotoxic effects of naphthyridinone derivatives in cancer cells are mediated by several mechanisms.

Topoisomerase Inhibition: Similar to their antimicrobial action, some naphthyridinone derivatives exert their anticancer effects by inhibiting topoisomerase I or II. nih.govnih.govnih.govnih.gov Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. nih.govnih.gov For instance, certain 1,8-naphthyridine derivatives have been shown to be effective topoisomerase II inhibitors, inducing cell cycle arrest and apoptosis. nih.gov

Cytotoxicity in Cancer Cell Lines: A variety of naphthyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), prostate cancer (PC-3), and breast cancer (MCF7). nih.govnih.govresearchgate.net Structure-activity relationship studies have indicated that substituents on the naphthyridine ring are crucial for their cytotoxic potency. nih.govnih.gov For example, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines. tandfonline.com

The following table presents the cytotoxic activities of selected naphthyridinone derivatives.

Cell LineCompoundIC50 (µM)
HeLa (Cervical Cancer)Compound 160.7 nih.govnih.gov
HL-60 (Leukemia)Compound 160.1 nih.govnih.gov
PC-3 (Prostate Cancer)Compound 165.1 nih.govnih.gov
MIAPaCa (Pancreatic Cancer)Compound 470.41 tandfonline.com
K-562 (Leukemia)Compound 470.77 tandfonline.com
PA-1 (Ovarian Cancer)Compound 361.19 tandfonline.com
SW620 (Colon Cancer)Compound 291.4 tandfonline.com
MCF7 (Breast Cancer)Compound 10c1.47 researchgate.net

Other Biological Activities of Naphthyridinone Scaffolds

Beyond their antimicrobial and anticancer properties, the versatile 1,8-naphthyridine scaffold has been associated with a wide array of other biological activities. researchgate.netresearchgate.netdntb.gov.ua These include:

Anti-inflammatory effects researchgate.nettandfonline.com

Antiviral activity researchgate.net

Antihypertensive properties researchgate.net

Analgesic effects researchgate.net

Potential applications in neurological disorders such as Alzheimer's disease and depression researchgate.net

These diverse biological activities underscore the importance of the naphthyridinone scaffold as a privileged structure in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. researchgate.netresearchgate.netdntb.gov.ua

Anti-inflammatory Actions

Research into the anti-inflammatory properties of 1,8-naphthyridin-4(1H)-one derivatives has identified compounds with significant potential. While specific studies on derivatives of 5-Chloro-1,8-naphthyridin-4(1H)-one are limited, research on structurally related compounds provides insight into the anti-inflammatory capacity of this chemical class.

A study focusing on 1,8-naphthyridine-3-carboxamide derivatives revealed compounds with notable anti-inflammatory and myeloprotective activities. researchgate.net These activities were attributed to the modulation of cytokine and chemokine levels secreted by dendritic cells. researchgate.net

In a more targeted investigation, a series of 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govmdpi.comnaphthyridine-6-carboxamides were synthesized and evaluated for their anti-inflammatory effects. nih.gov Several of these compounds demonstrated high anti-inflammatory activity in a carrageenan-induced paw edema assay in rats. nih.gov For instance, compounds 8n and 8c produced a 61% and 50% edema inhibition at a dose of 25 mg/kg, respectively. nih.gov

Further research on a new group of 5-(alkylamino)-9-isopropyl nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govmdpi.comnaphthyridine derivatives also highlighted their very interesting anti-inflammatory properties in rats. nih.gov

While not direct derivatives of this compound, the anti-inflammatory activity of other chloro-substituted naphthyridine derivatives has been documented. For example, a study on a 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxamide derivative, designated as C-34 , demonstrated potent inhibition of pro-inflammatory cytokines. documentsdelivered.com This compound significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-treated murine splenocytes and THP-1 cells. documentsdelivered.com In an in vivo model, C-34 led to significant inhibition of TNF-α, IL-1β, IL-6, and MIP-1α in LPS-treated mice. documentsdelivered.com

Table 1: Anti-inflammatory Activity of Selected Naphthyridine Derivatives

CompoundChemical ClassKey FindingsReference
8n 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govmdpi.comnaphthyridine-6-carboxamide61% edema inhibition in carrageenan-induced paw edema assay (rat, 25 mg/kg) nih.gov
8c 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govmdpi.comnaphthyridine-6-carboxamide50% edema inhibition in carrageenan-induced paw edema assay (rat, 25 mg/kg) nih.gov
C-34 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxamide derivativePotent in vitro and in vivo inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) documentsdelivered.com

Antiviral Properties

The antiviral potential of naphthyridine derivatives has been explored against a range of viruses. While specific data on this compound derivatives is not extensively available, studies on related naphthyridine isomers provide valuable insights.

A series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues were investigated for their activity against human cytomegalovirus (HCMV). nih.gov In vitro profiling showed that these compounds were active against human herpesviruses and type 2 rhinovirus. nih.gov One 1,6-naphthyridine derivative, A1 , exhibited particularly high anti-HCMV activity, with a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the standard drug, ganciclovir (B1264). nih.gov Importantly, these compounds remained active against ganciclovir-resistant HCMV strains, suggesting a different mechanism of action. nih.gov The same study also found that compound A1 was 21.5-fold more potent than acyclovir (B1169) against Herpes Simplex Virus-2 (HSV-2). researchgate.net

Another review highlights that the naphthyridine scaffold is an important pharmacophore in compounds exhibiting activity against various viruses, including HIV, HCMV, HSV, HPV, and HCV, with some analogues showing antiviral activity in the nanomolar range. researchgate.net

Table 2: Antiviral Activity of a Selected 1,6-Naphthyridine Derivative

CompoundChemical ClassTarget Virus(es)Key FindingsReference
A1 1,6-Naphthyridine derivativeHuman Cytomegalovirus (HCMV), Herpes Simplex Virus-2 (HSV-2)IC50 39- to 223-fold lower than ganciclovir against HCMV; 21.5-fold more potent than acyclovir against HSV-2. nih.govresearchgate.net

Antifungal Activities

The antifungal properties of 1,8-naphthyridine derivatives have been the subject of several investigations, with some chloro-substituted compounds demonstrating notable efficacy.

A review of the antimicrobial activity of naphthyridine derivatives highlighted several compounds with antifungal potential. mdpi.com For instance, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chloro substituent on a phenyl ring were found to be highly active against Aspergillus niger and Candida albicans, with activity comparable to the standard drug griseofulvin. mdpi.com

In another study, nalidixic acid-based 1,2,4-triazole (B32235) derivatives of 1,8-naphthyridin-4(1H)-one were synthesized. mdpi.com Among these, 3-{6-(2-chlorophenyl)-1,2,4-triazolo[3,4-b] nih.govnih.govdocumentsdelivered.comthiadiazol-3-yl}-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (16a) was one of the most potent compounds, showing good antibacterial and slightly less pronounced antifungal activity. mdpi.com

Furthermore, the evaluation of 2-chloro-1,8-naphthyridine (B101967) derivatives revealed that 2-chloro-1,8-naphthyridine-3-carbaldyhyde (52) exhibited high activity against Streptococcus pyogenes and moderate activity against E. coli. mdpi.com While primarily antibacterial, this finding points to the potential of the 2-chloro-1,8-naphthyridine scaffold in antimicrobial research.

Research on sulfone derivatives has also indicated that the presence of a chlorine atom can enhance antifungal properties against Candida albicans. researchgate.net

Table 3: Antifungal Activity of Selected Chloro-Substituted 1,8-Naphthyridine Derivatives

Compound/Derivative ClassFungal SpeciesKey FindingsReference
Hydrazono/azo derivatives with a 4-chlorophenyl substituentAspergillus niger, Candida albicansActivity comparable to griseofulvin. mdpi.com
3-{6-(2-chlorophenyl)-1,2,4-triazolo[3,4-b] nih.govnih.govdocumentsdelivered.comthiadiazol-3-yl}-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (16a)General antifungal activityOne of the most potent in its series, with good antibacterial and some antifungal activity. mdpi.com

Structure Activity Relationship Sar Analysis of Naphthyridinone Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1,8-naphthyridin-4-one derivatives is significantly influenced by the nature and position of various substituents on the core structure. nih.gov The fundamental scaffold of 1,8-naphthyridine (B1210474) is a recurring feature in many biologically active compounds, both from natural and synthetic origins. nih.govresearchgate.netmdpi.com

Key structural features that are often crucial for the biological activity of this class of compounds include:

The Naphthyridine Core: The fused pyridine (B92270) ring system is a foundational element for the interaction with various biological targets. nih.govresearchgate.net

Substituents at N-1: The substituent at the N-1 position plays a critical role in determining the potency and selectivity of these compounds. For instance, in a series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives evaluated for cannabinoid receptor affinity, an alkyl or arylalkyl substituent at N-1 was identified as an important structural requirement. nih.gov Specifically, a p-fluorobenzyl group at this position has been shown to be beneficial. medchemexpress.com

Substituents at C-3: Modifications at the C-3 position significantly impact biological activity. A carboxamide group, either aliphatic or aromatic, at this position is a key feature for cannabinoid receptor ligands. nih.gov For some anticancer activities, a carboxy group at C-3 in the 1,8-naphthyridine ring is considered essential for cytotoxicity. nih.gov

Substituents at C-7: The nature of the group at the C-7 position can greatly influence the biological effects. For example, an aminopyrrolidine functionality at C-7 is important for eliciting cytotoxicity in certain cancer cell lines. nih.gov

A quantitative structure-activity relationship (QSAR) study on 1,8-naphthyridin-4-ones as photosystem II inhibitors highlighted that the position, size, and polarity of substituents are the predominant factors controlling their activity. nih.gov

Impact of Substituent Modifications on Target Selectivity and Potency

Modifications to the substituents on the 1,8-naphthyridin-4-one scaffold have a profound impact on the potency and selectivity of these compounds towards their biological targets.

For cannabinoid receptor ligands, the nature of the substituents at positions N-1 and C-3 is critical for affinity and selectivity. A study on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives revealed that these compounds generally exhibit a greater affinity for the CB2 receptor over the CB1 receptor. nih.gov Notably, derivatives with a p-fluorobenzyl group at N-1 and a carboxycycloheptylamide substituent at C-3 demonstrated high CB2 affinity. medchemexpress.com The replacement of the naphthyridin-4-one nucleus with a quinolin-4-one system led to a general increase in CB2 affinity, with a derivative containing a 7-chloro substituent showing remarkable affinity. medchemexpress.com

In the context of anticancer activity, specific substitutions are crucial for potency. For instance, an aminopyrrolidine group at the C-7 position and a 2'-thiazolyl group at the N-1 position of the 1,8-naphthyridine ring are vital for cytotoxicity. nih.gov A QSAR study on 1,8-naphthyridin-4-ones as photosystem II inhibitors also emphasized that the characteristics of the substituents, such as their size and polarity, are key determinants of their inhibitory potency. nih.gov

The following table summarizes the impact of substituent modifications on the biological activity of select 1,8-naphthyridin-4-one derivatives:

Compound SeriesTargetKey Substituent ModificationsImpact on ActivityReference
1,8-Naphthyridin-4(1H)-on-3-carboxamidesCannabinoid Receptors (CB1/CB2)Alkyl or arylalkyl at N-1; Aliphatic or aromatic carboxamide at C-3Greater affinity for CB2 receptor. Specific derivatives showed K_i values in the low nanomolar range for CB2. nih.gov
1,8-Naphthyridin-4(1H)-on-3-carboxamidesCannabinoid Receptor 2 (CB2)p-Fluorobenzyl at N-1; Carboxycycloheptylamide at C-3High CB2 affinity (K_i = 1.0 nM). medchemexpress.com
Quinolin-4(1H)-on-3-carboxamidesCannabinoid Receptor 2 (CB2)7-Chloro substituentGeneral increase in CB2 affinity; a specific derivative had a K_i of 3.3 nM. medchemexpress.com
1,8-Naphthyridine derivativesAnticancerAminopyrrolidine at C-7; 2'-Thiazolyl at N-1; Carboxy at C-3Essential for cytotoxicity. nih.gov
1,8-Naphthyridin-4-onesPhotosystem II InhibitorsVaried substituentsPosition, size, and polarity of substituents are predominant factors controlling inhibitory potency. nih.gov

Conformational Aspects and Pharmacophoric Features in Ligand-Target Interactions

The three-dimensional arrangement of a molecule (conformation) and the spatial distribution of its key chemical features (pharmacophore) are critical for its interaction with a biological target. For 1,8-naphthyridin-4-one derivatives, these aspects are fundamental to their biological activity.

A pharmacophore model for inhibitors of the Akt2 enzyme, which can include naphthyridinone scaffolds, was developed and revealed several key features. nih.gov These include hydrogen bond acceptors, a hydrogen bond donor, and multiple hydrophobic groups. nih.gov

Hydrogen Bond Acceptors (HA): One hydrogen bond acceptor (HA1) is located near the amino group of Ala232, while another (HA2) is close to the amino groups of Phe294 and Asp293 in the enzyme's active site. nih.gov

Hydrogen Bond Donor (HD): A hydrogen bond donor feature is positioned near the carboxyl group of Asp293. nih.gov

Hydrophobic Features (HY): The model identified four hydrophobic regions. HY1 is situated in a pocket formed by Phe439, Met282, and Ala178. HY2 is located in another hydrophobic pocket composed of Gly159, Val166, Gly164, and Gly161. HY3 is near Met229 and Lys181, and also close to Phe294. HY4 is in proximity to the hydrophobic amino acids Phe163 and Lys181. nih.gov

The interaction of small molecules with these pharmacophoric features, such as forming hydrogen bonds or engaging in hydrophobic interactions, is crucial for their inhibitory activity against the target enzyme. nih.gov

The table below outlines the key pharmacophoric features for Akt2 inhibitors, which can be relevant for naphthyridinone derivatives targeting this enzyme.

Pharmacophoric FeatureDescriptionInteracting Residues in Akt2Reference
Hydrogen Bond Acceptor 1 (HA1)Accepts a hydrogen bondNear the amino group of Ala232 nih.gov
Hydrogen Bond Acceptor 2 (HA2)Accepts a hydrogen bondNear the amino groups of Phe294 and Asp293 nih.gov
Hydrogen Bond Donor (HD)Donates a hydrogen bondNear the carboxyl group of Asp293 nih.gov
Hydrophobic Feature 1 (HY1)Hydrophobic interactionIn a pocket composed of Phe439, Met282, and Ala178 nih.gov
Hydrophobic Feature 2 (HY2)Hydrophobic interactionIn a pocket constituted by Gly159, Val166, Gly164, and Gly161 nih.gov
Hydrophobic Feature 3 (HY3)Hydrophobic interactionNear Met229, Lys181, and Phe294 nih.gov
Hydrophobic Feature 4 (HY4)Hydrophobic interactionClose to hydrophobic amino acids Phe163 and Lys181 nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mode of potential drug candidates within the active site of a biological target, such as a protein or enzyme. While specific molecular docking studies on 5-Chloro-1,8-naphthyridin-4(1H)-one are not extensively documented in publicly available literature, research on its derivatives provides valuable insights into its potential ligand-target interaction profile.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then computationally placed into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a force field that estimates the binding energy. The resulting docking poses reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, it can be hypothesized that the carbonyl group at the 4-position and the nitrogen atoms within the naphthyridine rings would be key sites for hydrogen bonding with amino acid residues in a target protein. The aromatic rings can engage in π-π stacking or hydrophobic interactions. The chlorine atom at the 5-position could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site
Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Carbonyl oxygen (C4=O)Hydrogen bond acceptorLysine, Arginine, Serine, Threonine
Naphthyridine ring nitrogens (N1, N8)Hydrogen bond acceptorSerine, Threonine, Asparagine, Glutamine
Aromatic ringsπ-π stacking, hydrophobic interactionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Chlorine atom (C5-Cl)Halogen bonding, hydrophobic interactionsGlycine, Alanine, Methionine

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and any conformational changes that may occur in the protein or the ligand upon binding.

The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the flexibility of different parts of the protein and how this is affected by ligand binding. It can also provide information on the dynamics of key intermolecular interactions, such as the persistence of hydrogen bonds identified in docking studies.

For this compound, an MD simulation would be crucial to validate the binding poses obtained from molecular docking. It would help to ascertain whether the predicted interactions are maintained over time and to identify any induced-fit effects, where the protein structure adapts to the presence of the ligand.

Virtual Screening Methodologies for Novel Scaffolds and Lead Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. VS is a cost-effective and time-efficient alternative to high-throughput screening (HTS).

Ligand-Based Virtual Screening Strategies

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active against a particular target. These methods use the principle of molecular similarity, which states that molecules with similar structures are likely to have similar biological activities.

One common LBVS approach is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. For this compound, if it were found to be active against a certain target, a pharmacophore model could be developed based on its key features: a hydrogen bond acceptor (the carbonyl oxygen), hydrogen bond acceptors (the ring nitrogens), a hydrophobic/aromatic region, and a potential halogen bond donor (the chlorine atom). This pharmacophore model could then be used to screen large compound databases to find other molecules that match these features, even if they have a different chemical scaffold.

Structure-Based Virtual Screening Strategies

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target, which is typically obtained through X-ray crystallography or cryo-electron microscopy. The primary method used in SBVS is molecular docking, as described in section 5.1. Large libraries of compounds are docked into the active site of the target, and the resulting binding energies are used to rank the compounds. The top-ranking compounds are then selected for experimental testing.

For this compound, if the structure of a relevant biological target is known, SBVS could be employed to identify new potential binders. The known compound could be used as a reference or control in the screening process.

Scaffold Hopping Applications in Drug Discovery

Scaffold hopping is a computational strategy that aims to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity. acs.org This is particularly useful for discovering novel intellectual property and for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties or toxicity.

Starting with the this compound scaffold, scaffold hopping algorithms could be used to search for isosteric replacements that maintain the key pharmacophoric features. For example, the 1,8-naphthyridine (B1210474) core could be replaced by other bicyclic or even monocyclic systems that present similar hydrogen bonding and hydrophobic features. This can lead to the discovery of entirely new classes of compounds with the desired biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular conformations.

For this compound, DFT calculations could be used to:

Determine the electron distribution: This can help to identify the most electron-rich and electron-poor regions of the molecule, which are likely to be involved in electrostatic interactions with a target protein.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity.

Predict the sites for electrophilic and nucleophilic attack: By analyzing the molecular electrostatic potential (MEP) map, one can visualize the regions of the molecule that are most susceptible to attack by electrophiles or nucleophiles. This is valuable for understanding potential metabolic pathways.

Analyze the strength of intramolecular and intermolecular interactions: Quantum chemical calculations can provide a more accurate description of the energetics of interactions like hydrogen bonds and halogen bonds than classical force fields used in molecular docking and MD simulations.

A study on the synthesis of 1,8-naphthyridines utilized DFT calculations to elucidate the reaction mechanism and the role of hydrogen bonding in the catalytic process. This demonstrates the power of quantum chemistry to provide fundamental insights into the chemical behavior of this class of compounds.

Research Perspectives and Future Directions

Advancements in Synthetic Methodologies for Diverse Naphthyridinone Analogues

The synthesis of the 1,8-naphthyridine (B1210474) scaffold and its derivatives is a cornerstone of their development as therapeutic agents. tandfonline.com The versatility in synthetic approaches allows for the creation of a wide array of analogs with diverse biological activities. tandfonline.com Historically, the first 1,8-naphthyridine derivative was synthesized in 1893. nih.gov Since then, numerous methods have been developed for the synthesis of various isomeric naphthyridines. nih.govmdpi.com

Modern synthetic strategies often focus on building the bicyclic system from a preformed pyridine (B92270) or a preformed pyridone. mdpi.com For instance, one common approach involves the construction from a preformed pyridine, such as using 4-chloropyridine (B1293800) or 4-aminopyridine (B3432731) derivatives as starting materials. mdpi.com Another major route begins with a preformed pyridone, which can undergo cyclization reactions to form the naphthyridinone core. mdpi.com

Recent advancements have emphasized the development of more efficient and environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied, utilizing catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate reactions under milder conditions. tandfonline.com Furthermore, molecular hybridization, which involves combining the 1,8-naphthyridine core with other pharmacologically active moieties, is a key strategy for creating novel derivatives with enhanced or new biological activities. rsc.org The synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, for example, has been achieved through a molecular hybridization approach, leading to compounds with significant anti-tuberculosis activity. rsc.org

The table below summarizes some of the synthetic approaches used for creating diverse naphthyridinone analogues.

Starting Material TypeKey Reaction/StrategyResulting Analogue TypeReference
Preformed PyridineCyclization reactions1,6-Naphthyridin-2(1H)-ones mdpi.com
Preformed PyridoneCyclization reactions1,6-Naphthyridin-2(1H)-ones mdpi.com
N/AMolecular Hybridization1,8-Naphthyridine-3-carbonitrile derivatives rsc.org
N/AGreen Synthesis with DABCO catalystFused imidazo[1,2-a] tandfonline.compatsnap.comnaphthyridine derivatives tandfonline.com

Exploration of Novel Biological Targets and Expanded Therapeutic Applications

The 1,8-naphthyridine scaffold has demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comrsc.org This has spurred significant interest in exploring new biological targets and expanding the therapeutic applications of its derivatives. tandfonline.com

Initially recognized for their antibacterial effects, with nalidixic acid being a prominent example, the applications of 1,8-naphthyridines have broadened considerably. nih.gov Researchers are now investigating their potential in treating a variety of other conditions. For instance, some derivatives have shown promise as antitumor agents, while others exhibit potential for managing neurodegenerative and immunomodulatory disorders. tandfonline.com

A significant area of current research is the development of 1,8-naphthyridine derivatives as modulators of antibiotic activity. nih.gov Certain compounds, while not possessing inherent antibacterial activity themselves, can enhance the efficacy of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. nih.gov This synergistic effect presents a promising strategy to combat the growing problem of antibiotic resistance. nih.gov

The diverse biological activities of naphthyridine derivatives are summarized in the table below.

Biological ActivityExample Application/TargetReference
AntimicrobialTreatment of bacterial infections, modulation of antibiotic activity rsc.orgnih.gov
AnticancerInhibition of tumor cell growth tandfonline.comnih.gov
Anti-inflammatoryInhibition of nitric oxide production nih.gov
AntiviralActivity against viruses such as HIV tandfonline.comnih.gov
Neurodegenerative DisordersPotential therapeutic agents tandfonline.com
Immunomodulatory DisordersPotential therapeutic agents tandfonline.com

Integration of Advanced Computational and Experimental Techniques for Rational Design

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. patsnap.comopenmedicinalchemistryjournal.comnih.gov This approach is particularly valuable in the development of 5-Chloro-1,8-naphthyridin-4(1H)-one analogues and other naphthyridine derivatives. researchgate.net

Computational tools play a crucial role in various stages of the drug design process. patsnap.com Molecular modeling techniques, including homology modeling and molecular dynamics simulations, allow researchers to visualize the three-dimensional structures of biological targets and predict how drug candidates will interact with them. patsnap.com Virtual screening can then be used to rapidly screen large libraries of compounds to identify those with the highest potential for binding to a specific target. openmedicinalchemistryjournal.com Quantitative Structure-Activity Relationship (QSAR) modeling helps to establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.com

These computational predictions are then validated and refined through experimental techniques. researchgate.net For example, after a promising compound is identified through virtual screening, its actual binding affinity and inhibitory activity can be determined through in vitro assays. rsc.org Molecular docking studies, which predict the binding orientation of a ligand to its target, can be followed by molecular dynamics simulations to assess the stability of the ligand-protein complex. rsc.orgrsc.org This iterative cycle of computational design and experimental validation allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net

The table below outlines some of the key computational and experimental techniques used in the rational design of naphthyridinone derivatives.

TechniqueTypeApplication in Drug DesignReference
Molecular ModelingComputationalVisualizing 3D structures of targets and predicting interactions. patsnap.com
Virtual ScreeningComputationalHigh-throughput screening of compound libraries. openmedicinalchemistryjournal.com
QSAR ModelingComputationalRelating chemical structure to biological activity. patsnap.com
Molecular DockingComputationalPredicting the binding mode of a ligand to its target. rsc.orgopenmedicinalchemistryjournal.com
Molecular Dynamics SimulationsComputationalAssessing the stability of ligand-protein complexes. rsc.orgpatsnap.com
In Vitro AssaysExperimentalDetermining biological activity and potency. rsc.org
Cryo-Electron MicroscopyExperimentalDetermining the high-resolution structure of protein-ligand complexes. researchgate.net

Q & A

Q. What are the conventional synthetic routes for 5-chloro-1,8-naphthyridin-4(1H)-one and its derivatives?

The synthesis typically involves condensation and cyclization reactions. For example, intermediates like 5-bromopyridin-2-amine are reacted with diethyl ethoxy-methylenemalonate under thermal conditions (130°C, 2 hours) to form core structures. Subsequent modifications, such as Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of palladium catalysts, introduce substituents (e.g., 4-chlorophenyl or pyridinyl groups) . Key steps include refluxing with sodium ethoxide for cyclization and purification via column chromatography .

Q. How do structural features of 1,8-naphthyridinone derivatives influence their biological activity?

The 1,8-naphthyridinone scaffold provides planar aromaticity for DNA intercalation or protein binding. Substituents like 1,3,4-oxadiazole enhance lipophilicity and hydrogen-bonding capacity, improving cellular uptake and target engagement. For instance, the oxadiazole moiety in 6e and 6h derivatives forms hydrogen bonds with ATR kinase residues (Val170, Glu168) and π–π stacking with Trp169, critical for cisplatin sensitization .

Q. What standard assays are used to evaluate cytotoxicity and apoptosis induction?

  • Hoechst staining : Visualizes nuclear condensation/fragmentation in apoptotic cells.
  • Annexin V-FITC/PI dual labeling : Quantifies early/late apoptosis via flow cytometry.
  • Western blot : Measures protein expression changes (e.g., reduced CHK1 levels in ATR pathway inhibition) .

Advanced Research Questions

Q. How can researchers validate the mechanism of cisplatin sensitization by this compound derivatives?

  • Molecular docking : Predict interactions with ATR kinase (e.g., hydrogen bonding with active-site residues) .
  • siRNA knockdown : Silencing ATR or CHK1 to confirm pathway dependency in sensitization .
  • Combination index (CI) analysis : Quantifies synergistic effects using Chou-Talalay methodology .

Q. What experimental strategies address contradictions in biological activity across cell lines?

  • Dose-response profiling : Compare IC₅₀ values in resistant vs. sensitive cell lines (e.g., HCT116 vs. ovarian cancer models).
  • DNA damage assays : γH2AX foci quantification to assess if sensitization correlates with unrepaired DNA damage .
  • Transcriptomic analysis : RNA sequencing to identify differential DDR gene expression .

Q. How can selectivity for cancer cells over normal cells be optimized?

  • Protease-activated prodrugs : Introduce masking groups cleaved by tumor-specific enzymes (e.g., MMPs).
  • CRISPR screening : Identify synthetic lethal partners of 1,8-naphthyridinone derivatives in cancer cells.
  • Pharmacokinetic studies : Measure plasma stability and tissue distribution to refine dosing regimens .

Q. What methodologies resolve challenges in characterizing reactive intermediates during synthesis?

  • In situ NMR/MS monitoring : Tracks transient intermediates (e.g., hydrazones or acyclic precursors).
  • Computational modeling : DFT calculations predict reaction pathways and transition states .
  • X-ray crystallography : Confirms stereochemistry of cyclized products (e.g., pyrazolone derivatives) .

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